molecular formula C23H17N3O2 B8433810 2-Hydroxy-5-(2-oxo-5,6-diphenyl-1,2,3,4-tetrahydropyrimidin-4-yl)benzonitrile

2-Hydroxy-5-(2-oxo-5,6-diphenyl-1,2,3,4-tetrahydropyrimidin-4-yl)benzonitrile

Cat. No.: B8433810
M. Wt: 367.4 g/mol
InChI Key: HDLLNMUTNSWJKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Hydroxy-5-(2-oxo-5,6-diphenyl-1,2,3,4-tetrahydropyrimidin-4-yl)benzonitrile is a useful research compound. Its molecular formula is C23H17N3O2 and its molecular weight is 367.4 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C23H17N3O2

Molecular Weight

367.4 g/mol

IUPAC Name

2-hydroxy-5-(2-oxo-5,6-diphenyl-3,4-dihydro-1H-pyrimidin-4-yl)benzonitrile

InChI

InChI=1S/C23H17N3O2/c24-14-18-13-17(11-12-19(18)27)22-20(15-7-3-1-4-8-15)21(25-23(28)26-22)16-9-5-2-6-10-16/h1-13,22,27H,(H2,25,26,28)

InChI Key

HDLLNMUTNSWJKK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(NC(=O)NC2C3=CC(=C(C=C3)O)C#N)C4=CC=CC=C4

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 1,2-diphenylethanone (720 mg, 3.67 mmol), 5-formyl-2-hydroxybenzonitrile (Intermediate 47a) (450 mg, 3.06 mmol) and urea (551 mg, 9.18 mmol) in EtOH (23 mL) was added concentrated HCl (0.9 mL). The mixture was stirred at 90° C. for 40 h. Followed standard aqueous workup procedure and recrystallized from EA (6 mL), then further purified by prep-HPLC to afford Compound 96 as a white power (36 mg, 3%). 1H NMR (MeOH-d4 500 MHz): δ 7.50 (t, J=7.5 Hz, 1H), 7.42 (d, J=2.0 Hz, 1H), 7.25 (s, 5H), 7.05 (t, J=2.5 Hz, 3H), 6.93 (d, J=8.5 Hz, 1H), 6.85 (t, J=4.0 Hz, 2H), 5.30 (s, 1H); MS (ESI): m/z 368.1 [M+1]+.
Quantity
720 mg
Type
reactant
Reaction Step One
Quantity
450 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
551 mg
Type
reactant
Reaction Step One
Name
Quantity
0.9 mL
Type
reactant
Reaction Step One
Name
Quantity
23 mL
Type
solvent
Reaction Step One

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